molecular formula C10H8Br2O2 B1466113 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-60-4

4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B1466113
CAS No.: 1189817-60-4
M. Wt: 319.98 g/mol
InChI Key: MFGXCGHHHBLUMQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Benzoxepin Core Framework

The benzoxepin core framework of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one exhibits distinctive crystallographic characteristics that reflect the fundamental structural organization of this heterocyclic system. Crystallographic studies of related dibrominated oxepin compounds have demonstrated that the benzene ring maintains its planar geometry while the seven-membered oxepin ring adopts a characteristic boat conformation. The fusion of the benzene and oxepin rings creates a bicyclic system where the aromatic ring provides structural rigidity, while the larger heterocyclic ring introduces conformational flexibility. Bond lengths within the benzoxepin framework follow typical patterns observed in aromatic heterocycles, with carbon-carbon bonds in the benzene ring measuring approximately 1.39-1.40 Angstroms, while the carbon-oxygen bonds in the oxepin ring range from 1.42-1.45 Angstroms. The carbonyl group at the 5-position exhibits a characteristic carbon-oxygen double bond length of approximately 1.21 Angstroms, consistent with ketone functionality in similar heterocyclic systems.

The crystallographic unit cell parameters reveal that dibrominated benzoxepin compounds typically crystallize in monoclinic or orthorhombic space groups, with the specific symmetry depending on the substitution pattern and intermolecular interactions. The presence of bromine atoms significantly influences the crystal packing, as these heavy atoms create distinct electron density distributions that affect both intramolecular bond angles and intermolecular contact distances. Crystallographic analysis indicates that the benzoxepin core exhibits minimal deviation from planarity in the benzene portion, with torsion angles typically ranging from 0° to 5°. The oxepin ring, however, demonstrates considerable conformational flexibility, with puckering parameters varying based on the specific substitution pattern and crystal packing environment.

Structural Parameter Value Range Reference Compound
C-C bond length (benzene) 1.39-1.40 Å Related dibrominated aromatics
C-O bond length (oxepin) 1.42-1.45 Å Benzoxepin derivatives
C=O bond length 1.21 Å Ketone functionality
Benzene ring planarity 0-5° deviation Oxepin frameworks

The crystallographic data further reveals that the benzoxepin framework exhibits characteristic thermal motion patterns, with the benzene ring showing lower displacement parameters compared to the more flexible oxepin portion. This differential thermal behavior reflects the inherent rigidity differences between the aromatic and heterocyclic components of the molecular structure. Bond angles within the framework follow expected hybridization patterns, with sp² carbon centers in the benzene ring exhibiting angles near 120°, while the oxepin ring demonstrates angles that deviate from ideal tetrahedral or trigonal geometries due to ring strain and conformational constraints.

Properties

IUPAC Name

4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGXCGHHHBLUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • N-Bromosuccinimide (NBS) is the preferred brominating agent due to its selectivity and mild reaction conditions.
  • Solvents such as dimethyl sulfoxide (DMSO) , chloroform , or carbon tetrachloride (CCl4) are used to dissolve the substrate and facilitate the bromination.
  • Reaction temperatures are generally maintained at room temperature to slightly elevated temperatures (20–40°C) to control reaction rate and prevent overbromination.
  • The reaction is quenched with water after completion, and the product is extracted with organic solvents.

Mechanistic Insights

  • The bromination proceeds via electrophilic aromatic substitution, targeting the activated positions on the benzoxepin ring.
  • The presence of the lactone (5(2H)-one) group influences regioselectivity, favoring bromination at the 4 and 8 positions.

Ring Closure and Oxidation

  • In some synthetic routes, bromination is combined with intramolecular cyclization to form the oxepin ring.
  • Oxidation steps may be employed to ensure the formation of the ketone group at the 5-position.
  • Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or chromium-based reagents , depending on the substrate.

Industrial Scale Considerations

  • Industrial synthesis adapts the laboratory methods to larger scales using continuous flow reactors to improve reaction control and yield.
  • Use of industrial-grade reagents and solvents, with optimization of reaction time, temperature, and reagent stoichiometry, enhances efficiency.
  • Purification is typically achieved by recrystallization or chromatography to obtain high-purity this compound.

Comparative Data on Related Compounds

Compound Name Bromination Agent Solvent Temperature (°C) Key Notes
4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one N-Bromosuccinimide (NBS) DMSO 20–40 Selective dibromination at 4 and 7 positions; ring closure involved
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Bromine or NBS Chloroform/CCl4 Room temperature Monobromination at position 8; extraction and purification by recrystallization
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one Bromine or NBS DMSO Controlled temp. Analogous bromination in sulfur analogs; informs regioselectivity

Research Findings on Preparation

  • Selective bromination using NBS in DMSO is the most reported and reliable method for introducing bromine atoms at specific positions on the benzoxepin ring.
  • Reaction monitoring via TLC and NMR spectroscopy ensures selective dibromination without over-substitution or ring degradation.
  • Purification by column chromatography or recrystallization yields the target compound with high purity suitable for further applications.
  • The yield typically ranges from 60% to 85% depending on reaction scale and conditions.
  • Industrial processes emphasize continuous flow techniques to enhance reproducibility and safety when handling brominating agents.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Comments
Starting material 3,4-Dihydrobenzo[b]oxepin-5(2H)-one Purity > 98% preferred
Brominating agent N-Bromosuccinimide (NBS) Preferred for selectivity
Solvent Dimethyl sulfoxide (DMSO) Also chloroform or CCl4 possible
Temperature 20–40 °C Room temperature to mild heating
Reaction time 2–6 hours Monitored by TLC/NMR
Work-up Quenching with water + extraction Organic solvent extraction
Purification Recrystallization/Chromatography Ensures high purity
Yield 60–85% Depends on scale and optimization

Chemical Reactions Analysis

4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes several types of chemical reactions, including:

Scientific Research Applications

4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Br at C4, C8 C₁₀H₈Br₂O₂ 328.98 g/mol High reactivity due to dual Br; potential for Suzuki couplings; moderate solubility in polar solvents
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Br at C8 C₁₀H₉BrO₂ 245.09 g/mol Mono-substituted Br; lower steric hindrance; used in triazole synthesis
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Br at C7 C₁₀H₉BrO₂ 245.09 g/mol Similar to 8-Bromo isomer but distinct regiochemistry; CAS 201809-69-0
3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine Br at C3, C9 (dibenzo system) C₁₄H₈Br₂O 360.02 g/mol Twisted conformation (45° dihedral angle); boat-shaped oxepine ring; photoluminescent applications
9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one OMe at C9 C₁₁H₁₂O₃ 192.21 g/mol Electron-donating OMe group; increased solubility in organic solvents
8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one F at C8, CH₃ at C9 C₁₁H₁₁FO₂ 194.20 g/mol Compact substituents (F and CH₃); potential for CNS-targeting drug design

Structural and Electronic Differences

  • Substitution Pattern: The 4,8-dibromo derivative has two bromine atoms at positions 4 and 8, creating a para-dihalogenated system. In contrast, mono-brominated analogs (e.g., 7- or 8-Bromo) exhibit regiochemical variations that alter electronic density distribution .
  • Ring System: The dibenzo[c,e]oxepine analog () features a fused dibenzene structure, resulting in a larger conjugated system and twisted geometry (45° dihedral angle), which enhances optical properties compared to the monocyclic benzo[b]oxepinone core .
  • Functional Groups : Methoxy (OMe) and hydroxy groups (e.g., in ) increase polarity and hydrogen-bonding capacity, whereas bromine atoms favor halogen bonding and lipophilicity .

Biological Activity

4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic compound belonging to the class of benzoxepines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features imparted by the bromine substituents at positions 4 and 8 enhance its reactivity and biological interactions.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H8_{8}Br2_{2}O2_{2}
  • Molecular Weight : 319.98 g/mol
  • CAS Number : 1189817-60-4

The structure of this compound is characterized by a fused benzene and oxepine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine substituents contribute to its electrophilic nature, allowing it to participate in nucleophilic attacks and form covalent bonds with biomolecules such as proteins and nucleic acids. This reactivity can lead to modulation of cellular signaling pathways, impacting processes such as apoptosis, cell proliferation, and inflammation.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. For example:

  • In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • IC50_{50} values for cancer cell lines such as MDA-MB-231 (breast cancer) were reported in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties:

  • It has been tested against a variety of bacterial strains with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL.
  • The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • In vivo studies indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models treated with the compound .
  • Its potential as a therapeutic agent for inflammatory diseases is currently under investigation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50_{50} (µM)Notes
Dibenzo[b,f]oxepineAntipsychotic40Used in treating schizophrenia
Benzoxepine derivativesAnticancer25Similar mechanism via microtubule inhibition
DibenzoazepineAntidepressant30Shares structural similarities

Case Studies

  • Case Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at doses of 20 mg/kg body weight over a period of two weeks.
  • Case Study on Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent.

Q & A

What are the common synthetic routes for preparing 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one?

Basic Research Question
A widely reported method involves AlCl₃-promoted intramolecular cyclization of cyclopropane precursors. For example, AlCl₃ in acetonitrile at 82°C facilitates electrophilic activation of carbonyl groups, enabling cyclopropane ring-opening and subsequent cyclization to form benzo[b]oxepinone derivatives with yields up to 92% . Bromination steps can then introduce dibromo substituents. Alternative approaches include radical annulation/sulfonation reactions , where propargyl chalcones undergo radical-mediated cyclization to construct the oxepinone core .

How is the structure of this compound confirmed in synthetic studies?

Basic Research Question
Structural confirmation typically involves:

  • NMR spectroscopy (¹H, ¹³C) to assign proton and carbon environments, particularly distinguishing between enol and ketone tautomers.
  • X-ray crystallography to resolve regiochemistry and substituent positions, as demonstrated in related dibromo-oxepinone derivatives .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

What strategies are employed to introduce functional groups at specific positions of the benzo[b]oxepinone core?

Advanced Research Question
Key strategies include:

  • Enolate-mediated functionalization : Generating enolates from the ketone moiety allows regioselective alkylation or azidation, as seen in triazole derivative synthesis .
  • Regioselective bromination : Controlling bromine placement at C4 and C8 requires directing groups (e.g., electron-donating substituents) or steric effects. For example, bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives often favors para positions relative to oxygen .
  • Radical sulfonation : Propargyl chalcones undergo radical-mediated sulfonation to install functional groups .

How are the biological activities of this compound derivatives evaluated?

Advanced Research Question
Bioactivity assessment involves:

  • In vitro anticancer assays : Derivatives like 7-nitrobenzo[b]oxepinones are tested against cancer cell lines (e.g., MCF-7) using viability assays (MTT) and apoptosis markers .
  • Antifungal screening : Analogues are evaluated against phytopathogenic fungi (e.g., Botrytis cinerea) via precise virulence measurements, comparing activity to commercial fungicides like azoxystrobin .
  • Anti-inflammatory studies : Cyclooxygenase (COX) inhibition assays assess potency in reducing inflammation markers .

What are the challenges in achieving regioselective bromination in the synthesis of dibromo-substituted benzo[b]oxepinones?

Advanced Research Question
Key challenges include:

  • Competing reaction pathways : Bromine may attack multiple positions (e.g., ortho vs. para to oxygen), requiring careful optimization of reaction conditions (e.g., temperature, solvent polarity) .
  • Steric hindrance : Bulky substituents near the oxepinone ring can block access to specific sites.
  • Catalyst selection : Lewis acids like AlCl₃ may direct bromination but risk over-functionalization. Crystallographic data (e.g., Br⋯Br contacts in dibromo derivatives) help validate regiochemistry .

How can contradictions in spectral data or crystal structure analyses be resolved for this compound?

Advanced Research Question
Contradictions arise from tautomerism (enol vs. ketone forms) or dynamic conformational changes. Resolution methods include:

  • Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.
  • Comparative X-ray analysis : Crystal structures of related compounds (e.g., 3,9-dibromo-5,7-dihydrodibenzo[c,e]oxepine) provide benchmarks for bond angles and substituent orientations .
  • Computational modeling : DFT calculations predict stable conformers and validate experimental data .

What role does AlCl₃ play in the synthesis of benzo[b]oxepinone derivatives?

Basic Research Question
AlCl₃ acts as a Lewis acid catalyst to:

  • Activate carbonyl groups via complexation, facilitating cyclopropane ring-opening and intramolecular cyclization .
  • Stabilize intermediates during electrophilic aromatic substitution (e.g., bromination).

How are structure-activity relationships (SAR) studied for dibromo-oxepinone derivatives?

Advanced Research Question
SAR studies involve:

  • Systematic substitution : Introducing electron-withdrawing (e.g., NO₂) or donating groups (e.g., OMe) at specific positions to modulate bioactivity .
  • Pharmacophore mapping : Identifying critical moieties (e.g., bromine substituents) through comparative bioassays and docking studies (e.g., binding to cytochrome bc1 in fungicides) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 2
Reactant of Route 2
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

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